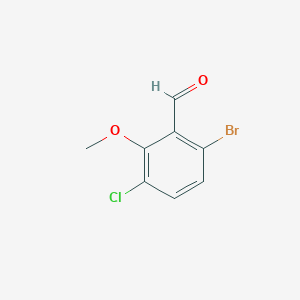
2,6-Dibromo-4-(trifluoromethoxy)acetanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-4-(trifluoromethoxy)acetanilide (DBTA) is a powerful and versatile organic molecule with a wide range of applications in both scientific research and industrial production. DBTA has a unique chemical structure that makes it highly reactive and useful in various chemical reactions. It is a brominated anilide that is used as a reagent in a variety of organic synthesis reactions, and it has been studied as a potential drug candidate for various medical applications.
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-4-(trifluoromethoxy)acetanilide is used in a wide range of scientific research applications. It is used as a reagent in organic synthesis reactions, such as the synthesis of various heterocyclic compounds and pharmaceuticals. It is also used in the synthesis of fluorescent dyes and other fluorescent molecules. In addition, it is used as a catalyst in various organic reactions, such as the synthesis of polymers and other materials. Finally, this compound has been studied as a potential drug candidate for various medical applications, such as the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-4-(trifluoromethoxy)acetanilide is not fully understood, but it is believed to be related to its ability to bind to certain receptors in the body. It has been shown to bind to the estrogen receptor and to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, it has been shown to inhibit the growth of certain cancer cells, although the exact mechanism of action is still unclear.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2, and to bind to certain receptors in the body. In addition, it has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects, as well as to induce apoptosis in certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Dibromo-4-(trifluoromethoxy)acetanilide has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is highly reactive, making it suitable for a variety of organic synthesis reactions. Another advantage is that it is relatively inexpensive and easy to obtain. However, this compound is also highly toxic and should be handled with care. In addition, it can be difficult to optimize the reaction conditions in order to achieve the desired yields.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2,6-Dibromo-4-(trifluoromethoxy)acetanilide in scientific research. One direction is to further explore its potential as a drug candidate for the treatment of various diseases, such as cancer. Another direction is to investigate its use as a catalyst in various organic reactions, such as the synthesis of polymers and other materials. Finally, further research could be done to explore the mechanism of action of this compound and to identify other potential applications for this molecule.
Synthesemethoden
2,6-Dibromo-4-(trifluoromethoxy)acetanilide can be synthesized by a two-step reaction of bromination and trifluoromethylation. The bromination step involves the reaction of 2,6-dichloro-4-nitroaniline (DCNA) with sodium bromide and sulfuric acid to form 2,6-dibromo-4-nitroaniline (DBNA). The trifluoromethylation step involves the reaction of DBNA with trifluoromethanesulfonic anhydride (TFMSA) to form this compound. Both steps require careful optimization of the reaction conditions in order to achieve the desired yields.
Eigenschaften
IUPAC Name |
N-[2,6-dibromo-4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2F3NO2/c1-4(16)15-8-6(10)2-5(3-7(8)11)17-9(12,13)14/h2-3H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAMSUZNBPFBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Br)OC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1S)-1-[4-Methyl-5-[2-(trifluoromethyl)-4-pyridyl]-2-pyridyl]ethanamine](/img/structure/B6357118.png)





